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L-iditol 2-dehydrogenase (IDH), also known as sorbitol dehydrogenase (SDH), is a crucial

enzyme in the polyol pathway, catalyzing the reversible oxidation of L-iditol (sorbitol) to L-

sorbose (fructose) with NAD+ as a cofactor. This enzyme is ubiquitously expressed in a wide

range of organisms, from bacteria to mammals, and plays a significant role in carbohydrate

metabolism. Its involvement in the development of diabetic complications has made it a key

target for drug development. This guide provides a functional comparison of IDH from different

species, supported by experimental data and detailed methodologies, to aid researchers in

their studies and therapeutic development efforts.

Functional Comparison of Kinetic Parameters
The kinetic properties of L-iditol 2-dehydrogenase, specifically the Michaelis constant (Km)

and the catalytic rate constant (kcat), are critical indicators of its efficiency and substrate

affinity. These parameters vary across different species, reflecting evolutionary adaptations and

differing metabolic roles. A summary of these key kinetic parameters for IDH from various

species is presented below.
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Species Substrate Km (mM) kcat (s⁻¹) Optimal pH
Optimal
Temperatur
e (°C)

Human

(Lens)
Sorbitol 1.4[1]

45 (for

fructose

reduction)[2]

~8.5-9.0 35-40

NAD⁺ 0.06[1] -

Sheep (Liver) Sorbitol - 161[2]

7.1 (for

sorbitol

oxidation)[3]

-

Rat (Liver) Sorbitol 0.38[4] - - -

NAD⁺ 0.082[4] -

Chicken

(Liver)
Sorbitol 3.2[5] - 8.0[5] 25[5]

NAD⁺ 0.21[5] -

Faunimonas

pinastri
D-Sorbitol 7.51 - 8.0-10.0 27-37

Candida

magnoliae
Fructose 28.0 823 7.5 37

Note: The kcat for human IDH is for the reverse reaction (fructose reduction). The data for E.

coli L-iditol 2-dehydrogenase (EC 1.1.1.14) was not specifically available in the search results;

the provided information pertains to sorbitol-6-phosphate dehydrogenase, a different enzyme in

the sorbitol pathway.

Substrate Specificity
L-iditol 2-dehydrogenase exhibits broad substrate specificity, acting on various polyols. The

enzyme from sheep liver, for instance, catalyzes the oxidation of several sugar alcohols,

including L-glucitol, L-mannitol, D-altritol, D-iditol, and various heptitols[6]. The human enzyme

is also known to be active with L-threitol, xylitol, and ribitol[2].
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Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate

characterization and comparison of enzyme function. Below are representative protocols for

the purification and activity assay of L-iditol 2-dehydrogenase.

Purification of Recombinant Human L-iditol 2-
Dehydrogenase (His-Tag Affinity Chromatography)
This protocol describes the purification of His-tagged recombinant human IDH expressed in E.

coli.

Materials:

E. coli cell pellet expressing His-tagged human IDH

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

Lysozyme

DNase I

Protease inhibitor cocktail

Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography column

Procedure:

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1

mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the lysate

on ice to ensure complete cell disruption and reduce viscosity. Add DNase I and incubate for

a further 15 minutes on ice.
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Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to

pellet cell debris.

Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis

Buffer.

Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through for

analysis.

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-

specifically bound proteins.

Elution: Elute the His-tagged IDH from the column using Elution Buffer. Collect the eluate in

fractions.

Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions

containing the purified protein.

Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using

dialysis or a desalting column.

Spectrophotometric Assay for L-iditol 2-Dehydrogenase
Activity
This protocol measures the activity of IDH by monitoring the reduction of NAD⁺ to NADH at 340

nm.

Materials:

Purified L-iditol 2-dehydrogenase

Assay Buffer: 50 mM Tris-HCl, pH 8.5-9.0

Substrate solution: L-sorbitol (or other polyol substrate) dissolved in Assay Buffer (e.g., 100

mM stock)

Cofactor solution: NAD⁺ dissolved in Assay Buffer (e.g., 10 mM stock)
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Spectrophotometer and cuvettes

Procedure:

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the

following in order:

Assay Buffer

NAD⁺ solution to a final concentration of 1-5 mM.

L-sorbitol solution to a final concentration that is saturating (typically 5-10 times the Km).

Initiate Reaction: Add a small, known amount of the purified enzyme solution to the reaction

mixture to initiate the reaction. The final enzyme concentration should be such that the rate

of absorbance change is linear for at least 1-2 minutes.

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the

increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

Calculation of Enzyme Activity: The rate of the reaction is calculated from the linear portion of

the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220

M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that

catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathways and Experimental Workflows
Visualizing the relationships between different components of a pathway or the steps in an

experimental procedure can greatly enhance understanding.

Glucose Aldose Reductase
(NADPH -> NADP+) Sorbitol Sorbitol Dehydrogenase

(NAD+ -> NADH) Fructose

Click to download full resolution via product page

Caption: The Polyol Pathway illustrating the conversion of glucose to fructose.
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Caption: Workflow for the purification of His-tagged L-iditol 2-dehydrogenase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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